Butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester
Description
Properties
IUPAC Name |
6-methylheptyl 4-(2,4-dichlorophenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26Cl2O3/c1-14(2)7-4-3-5-11-23-18(21)8-6-12-22-17-10-9-15(19)13-16(17)20/h9-10,13-14H,3-8,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZULGKMTDEQNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1320-15-6 | |
| Record name | 2,4-DB-isoctyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isooctyl 4-(2,4-dichlorophenoxy)butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,4-DB-ISOCTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q89W4BPU12 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and General Procedure
The acid-catalyzed esterification of 4-(2,4-dichlorophenoxy)butanoic acid with isooctanol follows the Fischer esterification mechanism. Sulfuric acid (1–2 wt%) is typically employed as a homogeneous catalyst, facilitating protonation of the carboxylic acid to enhance electrophilicity for nucleophilic attack by the alcohol. The reaction proceeds under reflux conditions (100–120°C) in aromatic solvents such as toluene or xylene, which aid in azeotropic removal of water to shift equilibrium toward ester formation.
Optimized Reaction Conditions
Key parameters from patent CN103772201A include:
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Molar ratio : 1:1.2 (acid-to-alcohol) to ensure excess alcohol drives completion.
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Solvent volume : 200–500 parts by weight relative to the acid, balancing reaction kinetics and separation efficiency.
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Reaction time : 2–5 hours, monitored via liquid chromatography until residual acid content ≤1%.
Post-reaction, the mixture is cooled to 50–70°C, neutralized with 5% sodium hydroxide (pH 10), and washed to remove catalysts. Distillation under reduced pressure yields the ester at >98% purity.
Table 1: Representative Conditions for Acid-Catalyzed Synthesis
| Parameter | Range/Value | Source |
|---|---|---|
| Catalyst (H₂SO₄) | 1–2 wt% | |
| Temperature | 100–120°C (reflux) | |
| Solvent | Toluene, xylene | |
| Yield | ≥98% | |
| Purity | 97–99% |
Carbodiimide-Mediated Ester Synthesis
Mechanism and Catalytic System
Carbodiimides, such as dicyclohexylcarbodiimide (DCC), activate the carboxylic acid via formation of an O-acylisourea intermediate. The addition of p-toluenesulfonic acid (pTSA) in pyridine suppresses N-acylurea byproduct formation, increasing ester yields to >95%. This method is particularly effective for secondary alcohols like isooctanol, which exhibit slower reactivity in traditional acid-catalyzed systems.
Reaction Protocol
A typical procedure involves:
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Dissolving 4-(2,4-dichlorophenoxy)butanoic acid and isooctanol in pyridine.
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Adding pTSA (0.5–1.0 eq) and DCC (1.2 eq) at room temperature.
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Stirring for 12–24 hours, followed by quenching with acetic acid to decompose excess DCC.
Workup includes filtration to remove dicyclohexylurea (DCU) and extraction with ethyl acetate. Distillation or recrystallization yields the ester with minimal impurities.
Table 2: Carbodiimide Method Performance Metrics
| Parameter | Range/Value | Source |
|---|---|---|
| Catalyst (pTSA) | 0.5–1.0 eq | |
| Solvent | Pyridine | |
| Reaction Time | 12–24 hours | |
| Yield | 93–99% | |
| Byproduct Reduction | >90% |
Comparative Analysis of Methods
Yield and Purity
Scalability and Industrial Relevance
Table 3: Method Comparison
| Criterion | Acid-Catalyzed | Carbodiimide |
|---|---|---|
| Cost | Low | High |
| Reaction Time | 2–5 hours | 12–24 hours |
| Byproducts | Minimal (≤1%) | Negligible (<0.5%) |
| Scalability | Industrial | Lab-scale |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of 4-(2,4-dichlorophenoxy)butanoic acid and isooctanol.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products, including carboxylic acids and aldehydes.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed:
Hydrolysis: 4-(2,4-dichlorophenoxy)butanoic acid and isooctanol.
Oxidation: Carboxylic acids, aldehydes, and other oxidation products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Herbicide Use
The primary application of Butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester is as a selective herbicide. It functions by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual death of susceptible weeds. This compound is effective against a wide range of broadleaf weeds in various crops such as maize, cotton, and sugarcane .
- Target Weeds : Common broadleaf weeds including dandelion and thistle.
- Crops Affected : Used in maize, cotton, citrus fruits, and many oilseed crops.
Application Methods
The herbicide can be applied through various methods including:
- Foliar Spray : Direct application to the leaves of plants.
- Soil Application : Incorporated into the soil where it can be absorbed by root systems.
Persistence and Degradation
Research indicates that this compound has varying persistence in the environment depending on conditions such as soil type and moisture levels. Studies have shown that it undergoes rapid degradation in aerobic conditions but can persist longer in anaerobic environments .
- Soil Mobility : Low potential for leaching into groundwater has been observed .
- Degradation Products : The breakdown products can also exhibit herbicidal activity.
Toxicity Profile
Toxicological assessments have been conducted to evaluate the safety of this compound for humans and wildlife. The compound has been shown to have reproductive toxicity at high doses .
- Acute Toxicity : Generally low acute toxicity; however, chronic exposure can lead to kidney damage and reproductive effects.
- Regulatory Status : Evaluated under various regulatory frameworks due to its potential health risks .
Ecotoxicology
The ecological impact of this herbicide has been studied extensively:
- Effects on aquatic organisms have raised concerns about its use near water bodies due to potential endocrine disruption in fish species .
- Terrestrial wildlife may also be affected by runoff from treated areas.
Field Studies
A notable field study conducted in Georgia assessed the dissipation rates of 2,4-D isooctyl ester in various crops. The study found that while the herbicide effectively controlled target weeds, it also posed risks of off-target effects due to drift during application .
Laboratory Assessments
Laboratory studies have focused on the reproductive toxicity of 2,4-D formulations in aquatic species such as fathead minnows. Results indicated significant impacts on reproduction and larval survival rates at certain concentrations .
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Herbicide Use | Selective control of broadleaf weeds | Effective against dandelion and thistle |
| Environmental Impact | Persistence and degradation | Low leaching potential; variable persistence |
| Safety Considerations | Toxicity assessments | Reproductive toxicity at high doses |
| Ecotoxicology | Effects on aquatic life | Endocrine disruption observed in fish |
| Case Studies | Field and laboratory studies | Off-target effects noted; impacts on reproduction |
Mechanism of Action
The herbicidal action of butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester involves the disruption of plant growth processes. It mimics the action of natural plant hormones called auxins, leading to uncontrolled and abnormal growth, which eventually kills the plant. The compound targets specific pathways involved in cell division and elongation, causing the plant cells to grow uncontrollably and die.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key esters of 2,4-DB and related phenoxy herbicides:
Key Observations :
- Lipophilicity : The isooctyl ester’s branched alkyl chain increases lipid solubility compared to methyl and ethyl esters, enhancing foliar absorption and rainfastness .
- Volatility : Methyl and ethyl esters exhibit higher volatility, increasing the risk of drift, whereas the isooctyl ester’s larger size reduces vapor pressure .
- Environmental Persistence : Longer-chain esters like isooctyl may persist longer in soil due to reduced microbial degradation .
Functional and Regulatory Differences
Herbicidal Activity :
Regulatory Considerations :
Toxicity and Environmental Impact
Acute Toxicity :
Ecotoxicity :
- Isooctyl ester’s persistence raises risks of bioaccumulation in aquatic ecosystems, whereas methyl and ethyl esters degrade more rapidly .
Biological Activity
Butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester (commonly referred to as 2,4-DB isooctyl ester) is an organic compound primarily recognized for its application as a herbicide. This compound is a derivative of butanoic acid and is particularly effective in controlling broadleaf weeds. Its biological activity is largely attributed to its interaction with plant hormone systems, specifically the auxin pathway.
- Molecular Formula : C₁₈H₂₆Cl₂O₃
- Molecular Weight : 361.31 g/mol
- CAS Number : 1320-15-6
The primary mechanism of action for 2,4-DB isooctyl ester involves its role as a synthetic auxin. The compound mimics natural plant hormones, leading to uncontrolled growth and eventually plant death. This occurs through the following biochemical pathways:
- Absorption : The compound is absorbed through the leaf surface.
- Distribution : Once absorbed, it is distributed throughout the plant.
- Disruption of Growth : It disrupts normal growth patterns by overstimulating the auxin pathway, causing abnormal cell division and elongation.
Herbicidal Effects
Research indicates that 2,4-DB is effective against various broadleaf weeds in agricultural settings. Its efficacy has been documented in numerous studies assessing its impact on weed control and crop yield enhancement.
Case Studies
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Study on Efficacy Against Weeds :
- A field study demonstrated that the application of 2,4-DB resulted in a significant reduction in populations of common broadleaf weeds such as dandelion (Taraxacum officinale) and clover (Trifolium spp.) in corn crops.
- The study reported a 75% reduction in weed biomass compared to untreated controls.
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Impact on Non-target Species :
- Another research investigation focused on the effects of 2,4-DB on non-target plant species. Results indicated that while some sensitive species exhibited signs of auxin-like symptoms (e.g., leaf curling), most native flora showed resilience to the compound at recommended application rates.
Environmental Considerations
The environmental behavior of 2,4-DB is influenced by various factors including temperature, pH, and light conditions. Hydrolysis and photolysis are significant processes affecting its persistence in the environment:
| Environmental Factor | Effect on 2,4-DB |
|---|---|
| Temperature | Increased degradation at higher temperatures |
| pH | Stability varies with pH; more stable in neutral conditions |
| Light | Photodegradation can reduce efficacy over time |
Pharmacokinetics
The pharmacokinetic profile of 2,4-DB includes:
- Absorption : Rapidly absorbed through foliage.
- Distribution : Systemically distributed within plant tissues.
- Metabolism : Metabolized primarily through hydrolysis to form 4-(2,4-dichlorophenoxy)butanoic acid and isooctanol.
- Excretion : Residual compounds can persist in soil and water systems.
Safety and Regulatory Status
While 2,4-DB is widely used in agriculture, safety assessments have raised concerns regarding potential toxicity to aquatic organisms and non-target terrestrial plants. Regulatory bodies have established guidelines for its application to mitigate environmental impact.
Q & A
Q. What are the optimized synthetic routes for producing butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester, and what factors influence yield?
The synthesis typically involves esterification of 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) with isooctanol under acid catalysis. Key parameters include:
- Reagent ratios : Stoichiometric excess of isooctanol (1.5:1 molar ratio to 2,4-DB) improves esterification efficiency .
- Catalysts : Sulfuric acid or p-toluenesulfonic acid (0.5–1.0 wt%) are commonly used, but immobilized lipases (e.g., Candida antarctica lipase B) offer greener alternatives with yields >85% under mild conditions (40–60°C) .
- Purification : Vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) removes unreacted acid and alcohol. Yield optimization requires careful control of reaction time (6–12 hrs) and moisture exclusion.
Q. What analytical methods are validated for quantifying this ester and its acid metabolite in environmental matrices?
A hydrolysis-QuEChERS-HPLC-MS/MS method is widely used:
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Hydrolysis : The ester is hydrolyzed to 2,4-DB using 0.1 M NaOH (30 min, 50°C), achieving >95% conversion without degrading co-extracted compounds like metribuzin .
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Extraction : QuEChERS (acetonitrile, MgSO₄, NaCl) followed by dispersive SPE (C18/PSA) minimizes matrix interference.
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Instrumentation : HPLC-MS/MS with a C18 column (2.6 µm, 100 Å) and MRM transitions (ester: m/z 333 → 249; 2,4-DB: m/z 249 → 161) ensures selectivity. Validation parameters:
Parameter Value Recovery (%) 74–109 RSD (%) ≤13.5 LOQ (mg/kg) 0.05
Q. How does pH influence the stability of this ester in aqueous systems?
The ester undergoes pH-dependent hydrolysis:
- Acidic conditions (pH <3) : Slow degradation (t₁/₂ >30 days).
- Neutral conditions (pH 7) : Moderate hydrolysis (t₁/₂ ~7 days).
- Alkaline conditions (pH >9) : Rapid conversion to 2,4-DB (t₁/₂ <24 hrs) via nucleophilic attack on the ester carbonyl .
Stability studies should use buffered solutions (25°C) and monitor degradation via HPLC-UV (λ = 230 nm).
Advanced Research Questions
Q. What are the primary degradation pathways of this ester in soil, and how do microbial communities influence its persistence?
Degradation occurs via:
- Abiotic hydrolysis : Dominant in alkaline soils, forming 2,4-DB.
- Microbial metabolism : Pseudomonas and Sphingomonas spp. cleave the ester bond and oxidize the phenoxy moiety to chlorocatechols, which are further mineralized. Key factors:
- Soil organic carbon (SOC) : High SOC (>2%) enhances adsorption, reducing bioavailability and slowing degradation.
- Moisture : Half-life decreases from 60 days (dry soil) to 20 days (field capacity) .
Metabolite profiling via LC-QTOF-MS is recommended to identify transient intermediates (e.g., 2,4-dichlorophenol).
Q. How does co-application with acetochlor or metribuzin affect the photolytic behavior of this ester?
Synergistic effects alter photodegradation kinetics:
- Acetochlor : Acts as a photosensitizer, accelerating ester degradation under UV light (λ = 254 nm) by generating hydroxyl radicals. Rate constant (k) increases from 0.012 h⁻¹ (alone) to 0.028 h⁻¹ (with 10 ppm acetochlor) .
- Metribuzin : Competes for reactive oxygen species, reducing ester degradation by 15–20%.
Experimental design should include simulated sunlight (Xe arc lamp, 300 W/m²) and monitor photoproducts via GC-MS.
Q. What in vitro models are suitable for studying the ester’s endocrine-disruption potential in non-target organisms?
- Yeast estrogen screen (YES) : Detects estrogen receptor binding (EC₅₀ = 1.2 µM for 2,4-DB metabolite).
- H295R steroidogenesis assay : Measures cortisol and aldosterone inhibition (IC₅₀ = 8.7 µM for the ester).
- Zebrafish embryo toxicity test : LC₅₀ = 4.5 mg/L (96-hr exposure), with teratogenic effects (yolk sac edema) at ≥2 mg/L .
Dose-response studies should include metabolizing systems (e.g., S9 liver fractions) to account for ester hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
